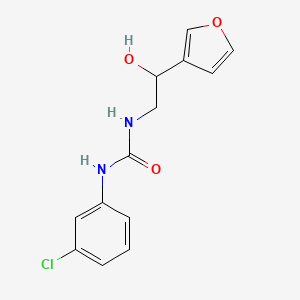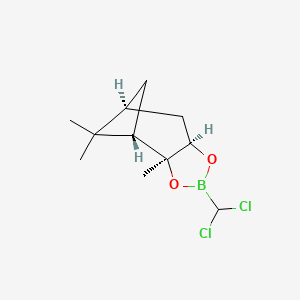
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been found to be a useful tool for studying the role of glutamate transporters in various neurological disorders and has potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Transformations
Some derivatives related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate have been synthesized for various applications. For example, ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates have been prepared and treated with ammonia, primary amines, or hydrazine to give 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, showcasing the chemical transformations possible with related structures (Milcent et al., 1991).
Spectral Analyses and Crystal Structures
In another study, methyl-2-(1-benzyl-4-phenyl-1 H -1,2,3-triazol-5-yl)-2-oxoacetate and ethyl-2-(1-benzyl-4-phenyl-1 H -1,2,3-triazol-5-yl)-2-oxoacetate were synthesized, characterized by FT-IR, NMR spectroscopy, and TOF-MS spectrometry. Their structures were confirmed by single crystal X-ray diffraction analyses, illustrating the detailed structural analysis of compounds with a similar backbone (Ahmed et al., 2016).
Ligand Synthesis for Metal Complexes
Ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates have been condensed with 2-aminobenzoic acid to yield compounds that serve as new O,N,O-tridentate ligands, capable of forming nickel(ii) and copper(ii) complexes. This demonstrates the application in creating complexing agents for metal ions, a crucial aspect of coordination chemistry (Kudyakova et al., 2009).
Antiviral and Anti-inflammatory Activities
Some compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate have shown potential in pharmacological applications. For instance, 6-benzyl-5-ethyluracil analogues have demonstrated potent anti-HIV-1 activity, highlighting the potential for therapeutic applications (Danel et al., 1996).
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O3/c17-12-5-11(6-21-8-12)15(24)25-9-14(23)22-7-10-3-1-2-4-13(10)16(18,19)20/h1-6,8H,7,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIXHJOMXQASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)





![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)

![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)
